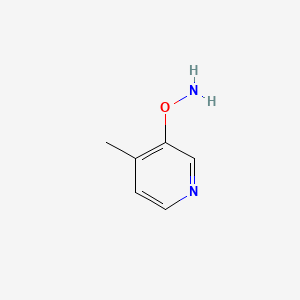

O-(4-Methyl-3-pyridyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

O-(4-methylpyridin-3-yl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-8-4-6(5)9-7/h2-4H,7H2,1H3 |

InChI Key |

JRPLJIFOQDTDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)ON |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of Protected Hydroxylamines

A prevalent approach involves starting from N-protected hydroxylamines, such as N-Boc- O-protected hydroxylamine derivatives, which are subsequently alkylated with suitable alkyl halides.

- Procedure Highlights:

- Deprotonation of N-Boc- O-protected hydroxylamines with sodium hydride (NaH) in dimethylformamide (DMF).

- Nucleophilic substitution with alkyl halides (e.g., methyl, ethyl, or pyridyl derivatives).

- Deprotection using trifluoroacetic acid (TFA) to remove Boc groups, yielding the free hydroxylamine.

Protection Strategies

Protection of the hydroxylamine hydroxyl group with groups like p-methoxybenzyl (PMB) or Boc is crucial to prevent side reactions during alkylation or cross-coupling steps.

| Protection Group | Advantages | Removal Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Widely used, stable under many conditions | Acidic conditions (TFA) |

| PMB (p-methoxybenzyl) | Easily removable with anhydrous acid | Acidic cleavage (e.g., TFA) |

Cross-Coupling for Pyridyl-Hydroxylamine Formation

The key step involves forming the N–C bond between the hydroxylamine derivative and a halogenated pyridine:

- Method:

- Palladium-catalyzed Buchwald-Hartwig cross-coupling using Pd(0) catalysts, such as Pd₂(dba)₃, with suitable ligands like BINAP.

- Reacting O-protected hydroxylamines with 2-halopyridines under optimized conditions (e.g., toluene solvent, 70°C).

Specific Preparation of O-(4-Methyl-3-pyridyl)hydroxylamine

Starting Materials and Reagents

- Hydroxylamine Source: O-protected hydroxylamine derivatives, such as N-Boc- O-(4-methoxybenzyl)hydroxylamine.

- Pyridine Derivative: 2-bromopyridine or 2-chloropyridine.

- Catalysts & Ligands: Pd₂(dba)₃, BINAP.

- Solvents: Toluene, ethanol, or methanol.

- Protection Groups: Boc for the amino nitrogen, PMB for the hydroxyl group.

Synthetic Route Overview

N-Alkylation of Hydroxylamine:

- Deprotonation with sodium hydride in DMF.

- Alkylation with appropriate alkyl halides, such as methyl or pyridyl halides, to form N-alkyl-O-protected hydroxylamines.

-

- Acidic removal of Boc groups with TFA.

- Removal of PMB groups with anhydrous acid, providing free hydroxylamine derivatives.

-

- Pd-catalyzed cross-coupling of the O-protected hydroxylamine with 2-bromopyridine to form the target compound.

- The overall yield for the synthesis of N-alkyl-O-protected hydroxylamines ranged from 95% to 98%, with high purity (over 98%) confirmed by HPLC.

Alternative Methods and Considerations

Gabriel Synthesis

While traditional Gabriel synthesis is a classical route for primary amines, its application to hydroxylamine derivatives is limited due to stability issues. However, modified Gabriel approaches using O-protected hydroxylamines can be employed for specific intermediates.

Oxidative and Reductive Routes

- Oxidative methods, such as using oxammonium salts, can facilitate the formation of hydroxylamine derivatives from suitable precursors.

- Reductive amination strategies are less common but can be adapted for specific pyridyl derivatives.

Operational and Industrial Considerations

Summary of Preparation Data

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Alkylation of N-Boc-O-protected hydroxylamine | N-hydroxyphthalimide | Alkyl halides, NaH | 95–98 | >98 | Suitable for large-scale synthesis |

| Cross-coupling with 2-halopyridines | Protected hydroxylamine | Pd catalyst, BINAP | >98 | >98 | High efficiency, mild conditions |

| Deprotection steps | Protected hydroxylamines | TFA, acid hydrolysis | Quantitative | High | Final step to yield target hydroxylamine |

Chemical Reactions Analysis

Types of Reactions

MFCD32762699 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents to convert MFCD32762699 into different products.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32762699 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD32762699 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research has demonstrated that hydroxylamine derivatives, including O-(4-Methyl-3-pyridyl)hydroxylamine, exhibit potent antibacterial properties. A study highlighted the selective activity of N-alkyl-N-(pyridin-2-yl)hydroxylamines against Gram-positive bacteria, showcasing their potential as new antibacterial scaffolds . The mechanism of action involves the disruption of bacterial cell wall synthesis, making these compounds valuable in addressing antibiotic resistance.

1.2 Cancer Treatment

Recent findings indicate that hydroxylamine-based compounds can penetrate the blood-brain barrier, which is crucial for treating brain metastases in lung cancer. A specific derivative showed promising results as an epidermal growth factor receptor (EGFR) inhibitor, demonstrating high brain penetration and potent activity against osimertinib-resistant cell lines . This suggests that this compound could be further explored for developing targeted cancer therapies.

Synthetic Chemistry Applications

2.1 Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the preparation of various functionalized compounds through electrophilic hydroxylamine-derived reagents, which facilitate the introduction of amino groups into complex molecules . This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

2.2 Modifying Natural Products

The compound's ability to undergo nitroso ene reactions with substituted alkenes has been explored to modify natural products, enhancing their biological activity . This approach allows for the rapid generation of structurally diverse compounds from simple precursors, showcasing the compound's utility in diversity-oriented synthesis.

Table 1: Antibacterial Activity of Hydroxylamine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Micrococcus luteus | 5 µg/mL |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Staphylococcus aureus | 10 µg/mL |

| N-Boc-O-(4-methoxybenzyl)hydroxylamine | Bacillus subtilis | 15 µg/mL |

Case Study: Development of Brain-Penetrant EGFR Inhibitors

A recent study focused on synthesizing a series of hydroxylamine-containing compounds aimed at inhibiting EGFR mutations associated with lung cancer. Compound 9 , derived from this compound, exhibited an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line with L858R mutation, marking a significant advancement over existing therapies .

Mechanism of Action

The mechanism of action of MFCD32762699 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

O-(4-Methyl-3-pyridyl)hydroxylamine differs from benzyl-substituted hydroxylamines (e.g., compounds 4c–4j in ) in the following ways:

- Aromatic system: The pyridine ring introduces a heteroatom (N), creating an electron-deficient aromatic system compared to methoxy-substituted benzene rings.

- Substituent effects: The 4-methyl group on the pyridine ring provides steric hindrance and weak electron-donating effects, contrasting with methoxy groups (-OCH₃) in compounds like 4j, which are stronger electron donors.

Table 1: Key Properties of Selected Hydroxylamine Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Key ¹H-NMR Shifts (δ, ppm) | Reactivity Notes |

|---|---|---|---|---|

| O-(4-Methyl-3-pyridyl)HA | 4-Methyl-3-pyridyl | ~151 | Pyridyl H: 7.0–8.5; NH₂: ~5.0 | Enhanced solubility; moderate nucleophilicity |

| O-(4-Methoxybenzyl)HA (4j ) | 4-Methoxybenzyl | 154 | Ar-H: 6.8–7.3; OCH₃: ~3.8 | High stability due to electron-donating OCH₃ |

| O-(3,5-Dimethoxybenzyl)HA (4d ) | 3,5-Dimethoxybenzyl | 184 | Ar-H: 6.3–6.7; OCH₃: ~3.7 | Increased steric bulk; slow reaction kinetics |

| O-(Benzo[d][1,3]dioxol-5-yl)HA (4g ) | Benzo[d][1,3]dioxol-5-yl | 168 | Ar-H: 6.7–6.9; OCH₂O: ~5.9 | Rigid structure; prone to ring-opening reactions |

Physicochemical and Reactivity Trends

- Molecular Weight : Pyridyl derivatives (e.g., ~151 g/mol) are generally lighter than dimethoxybenzyl analogs (e.g., 4d : 184 g/mol) but heavier than simpler methoxybenzyl compounds (e.g., 4j : 154 g/mol).

- Solubility: The pyridine nitrogen enhances polarity, likely improving aqueous solubility compared to non-polar benzyl derivatives.

- Reactivity in Oxime Formation : Electron-deficient pyridyl groups may reduce the nucleophilicity of the hydroxylamine oxygen compared to electron-rich methoxybenzyl derivatives, slowing oxime formation rates .

Research Findings from Analog Studies

- Substituent Position : In methoxybenzyl derivatives (e.g., 4c vs. 4f ), substituent position significantly impacts NMR shifts and reaction yields. For pyridyl analogs, the 3-position substitution likely optimizes steric and electronic effects for synthetic applications.

- Stability : Methoxy groups (e.g., 4j ) stabilize hydroxylamines via resonance, whereas pyridyl derivatives may exhibit lower thermal stability due to electron withdrawal from the nitrogen atom.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(4-Methyl-3-pyridyl)hydroxylamine, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, hydroxylamine derivatives can be synthesized using protocols similar to those for O-(2-morpholinoethyl)hydroxylamine, where aldehydes or ketones react with hydroxylamine under acidic or basic conditions. Catalysts like palladium or copper, inert atmospheres (e.g., nitrogen), and solvents such as DMF or toluene are critical for controlling side reactions and improving yields . Purification via column chromatography or recrystallization is recommended to isolate the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the structure, particularly H and C NMR to identify the pyridyl methyl group and hydroxylamine moiety. Infrared (IR) spectroscopy can detect N–O and C–N bond vibrations (~1200-1400 cm). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy. For example, trifluoromethyl analogs in similar compounds show distinct F NMR signals .

Q. How does the methyl group at the pyridine ring’s 4-position influence electronic properties?

- Answer : The methyl group acts as an electron-donating substituent, increasing the pyridine ring’s electron density. This enhances nucleophilicity at the hydroxylamine group, facilitating reactions with electrophiles like carbonyl compounds. Comparative studies with trifluoromethyl-substituted analogs (electron-withdrawing groups) show reduced reactivity in nucleophilic attacks, highlighting steric and electronic interplay .

Advanced Research Questions

Q. What computational methods are used to model reaction pathways involving this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level is effective for calculating activation energies and transition states. For example, studies on hydroxylamine-phenyl acetate reactions used PCM solvation models to simulate aqueous environments, revealing dual bifunctional catalysis pathways where hydroxylamine acts as both proton donor and acceptor . Such models help predict regioselectivity (e.g., O- vs. N-acylation) and kinetic barriers.

Q. How do solvent polarity and temperature affect the kinetic stability of this compound?

- Answer : Polar aprotic solvents (e.g., DMSO) stabilize the hydroxylamine group via hydrogen bonding, reducing decomposition rates. Kinetic studies on analogs like O-(4-chlorobenzyl)hydroxylamine show Arrhenius behavior, with activation energies (~18–20 kcal/mol) sensitive to temperature. Elevated temperatures (>50°C) accelerate hydrolysis, necessitating low-temperature storage (<–20°C) for long-term stability .

Q. How can researchers resolve contradictions between experimental product distributions and theoretical predictions?

- Answer : Discrepancies often arise from unaccounted solvent effects or alternative mechanisms. For instance, hydroxylamine-mediated reactions may proceed via bifunctional catalysis (simultaneous proton transfer from O and N atoms), which DFT models must explicitly include. Experimental validation using isotopic labeling (e.g., N) or in-situ IR monitoring can clarify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.